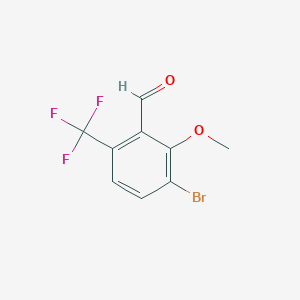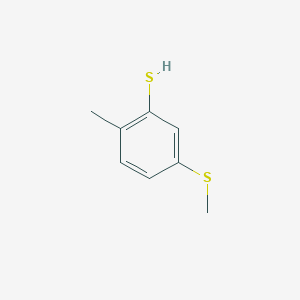
2-Chloro-5-cyano-3-methylbenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-cyano-3-methylbenzoic acid is an organic compound with the molecular formula C9H6ClNO2 It is a derivative of benzoic acid, characterized by the presence of a chlorine atom at the second position, a cyano group at the fifth position, and a methyl group at the third position on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-cyano-3-methylbenzoic acid can be achieved through several organic synthesis routes. One common method involves the chlorination of 3-methylbenzoic acid followed by the introduction of a cyano group. The reaction typically requires a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions to ensure selective chlorination at the desired position. The subsequent introduction of the cyano group can be achieved using a cyanating agent like sodium cyanide (NaCN) or potassium cyanide (KCN) in the presence of a suitable catalyst .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-5-cyano-3-methylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), catalysts (e.g., palladium, copper).
Reduction: Reducing agents (e.g., LiAlH4, H2 with a catalyst).
Oxidation: Oxidizing agents (e.g., KMnO4, CrO3).
Major Products
Substitution: Derivatives with different functional groups replacing the chlorine atom.
Reduction: Amino derivatives.
Oxidation: Carboxyl derivatives.
Aplicaciones Científicas De Investigación
2-Chloro-5-cyano-3-methylbenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a precursor in the development of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Chloro-5-cyano-3-methylbenzoic acid depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations due to the presence of reactive functional groups. In biological systems, its interactions with molecular targets such as enzymes or receptors can lead to specific biological effects. The exact pathways and molecular targets involved are subject to ongoing research .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-5-cyano-3-methylbenzoic acid: Similar structure with an amino group instead of a chlorine atom.
2-Chloro-5-nitrobenzoic acid: Similar structure with a nitro group instead of a cyano group.
2-Chloro-3-methylbenzoic acid: Lacks the cyano group.
Uniqueness
The presence of both a chlorine and a cyano group allows for diverse chemical transformations and interactions, making it a valuable compound in various fields of research and industry .
Propiedades
Fórmula molecular |
C9H6ClNO2 |
|---|---|
Peso molecular |
195.60 g/mol |
Nombre IUPAC |
2-chloro-5-cyano-3-methylbenzoic acid |
InChI |
InChI=1S/C9H6ClNO2/c1-5-2-6(4-11)3-7(8(5)10)9(12)13/h2-3H,1H3,(H,12,13) |
Clave InChI |
YJFYPUWDXQRHIB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1Cl)C(=O)O)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


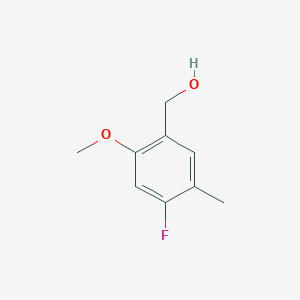
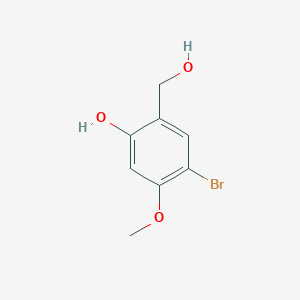
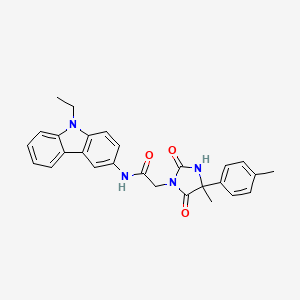
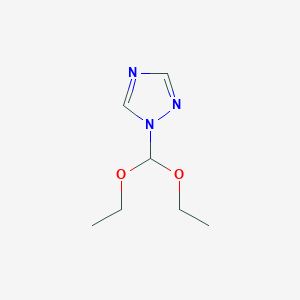
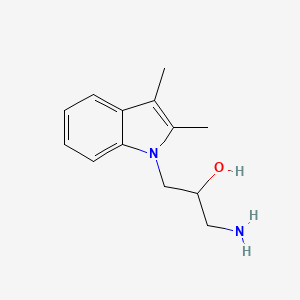
![2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-6-carboxaldehyde](/img/structure/B15205791.png)
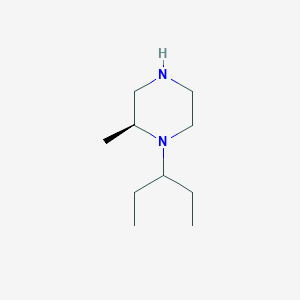
![1-(5-(Methylthio)benzo[d]oxazol-2-yl)ethanone](/img/structure/B15205828.png)
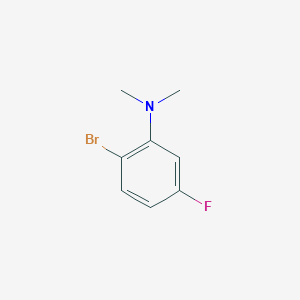
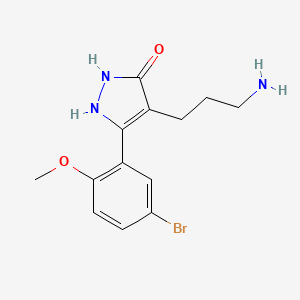
![(R)-6,7-Dihydro-5h-pyrrolo[1,2-a]imidazol-6-amine](/img/structure/B15205835.png)
![N-(6-Chlorobenzo[d]isoxazol-3-yl)acetamide](/img/structure/B15205836.png)
